n-Benzyl-n-methylpiperidinium chloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H20ClN |
|---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
1-benzyl-1-methylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C13H20N.ClH/c1-14(10-6-3-7-11-14)12-13-8-4-2-5-9-13;/h2,4-5,8-9H,3,6-7,10-12H2,1H3;1H/q+1;/p-1 |
InChI Key |
GKYHYQLPNLSRKB-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCCCC1)CC2=CC=CC=C2.[Cl-] |
Canonical SMILES |
C[N+]1(CCCCC1)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Benzyl N Methylpiperidinium Chloride
Quaternization Reactions for Primary Synthesis
The principal method for synthesizing N-Benzyl-N-methylpiperidinium chloride is through a quaternization reaction, a class of reaction often referred to as the Menschutkin reaction. nih.govwikipedia.org This process involves the alkylation of a tertiary amine. For the target compound, the synthesis is achieved by reacting the tertiary amine, N-methylpiperidine, with an alkylating agent, benzyl (B1604629) chloride. researchgate.netresearchgate.net This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the N-methylpiperidine acts as the nucleophile, attacking the benzylic carbon of benzyl chloride and displacing the chloride ion. youtube.com The resulting product is a stable quaternary ammonium (B1175870) salt featuring a permanent cationic charge on the nitrogen atom, independent of pH. youtube.com
The efficiency and yield of the quaternization reaction are highly dependent on the optimization of various parameters, including temperature, pressure, and the molar ratio of reactants.
Temperature and Pressure: The reaction rate generally increases with temperature. semanticscholar.org For quaternization reactions involving benzyl chloride, temperatures are often controlled within a specific range, for instance, between 50°C and 140°C. google.com In some systems, applying pressure can be advantageous. For reactions using volatile alkyl halides like methyl chloride, pressures of 12 to 65 bar can keep the reagent dissolved in the reaction mixture, reducing viscosity and potentially minimizing side-product formation. google.com For the synthesis of N-benzyl-N,N-dimethylanilinium chloride, a related compound, heating to 60-70°C was found to be effective. google.com
Reagent Stoichiometry: While the theoretical stoichiometry for the reaction between N-methylpiperidine and benzyl chloride is 1:1, industrial and laboratory syntheses often employ a molar excess of one reactant to drive the reaction to completion. google.com It is common to use an excess of the alkylating agent (benzyl chloride). google.com However, from a process efficiency and sustainability standpoint, using a ratio as close to equimolar as possible is preferable. Some patented processes for QAS synthesis specify using no more than a 10% molar excess of either the amine or the quaternizing agent. google.com In other optimized continuous flow processes, the molar ratio of tertiary amine to alkyl halide might be set from 1:1.3 to 1:2.9. google.com Reducing the excess of hydroxylamine (B1172632), an amine reagent, was a key goal in optimizing the synthesis of N-benzylhydroxylamine hydrochloride, where it was found that 4.0 equivalents were optimal to suppress side reactions. mdpi.com
Table 1: Effect of Reagent Ratio and Temperature on Quaternization Yield This table is illustrative, based on general findings for quaternization reactions.
| Entry | Amine:Alkyl Halide Ratio (molar) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference Findings |
|---|---|---|---|---|---|
| 1 | 1:1 | 70 | 5 | ~85% | Equimolar ratios can require longer reaction times or higher temperatures for full conversion. google.comgoogle.com |
| 2 | 1:1.6 | 100 | 3 | 97.5% | An excess of the alkylating agent significantly increases conversion rates. google.com |
| 3 | 1:1.1 | 70 | 3.3 | 100% | A slight excess can be sufficient to drive the reaction to completion under optimal conditions. google.comgoogle.com |
| 4 | 2:1 | 60 | 4 | Lower, with byproducts | An excess of the amine can lead to competing reactions or be unnecessary. mdpi.com |
The choice of solvent plays a critical role in the rate and outcome of the quaternization reaction. The SN2 mechanism is favored by polar aprotic solvents, which can solvate the cation but not the anion, leaving the nucleophile more reactive. youtube.comsemanticscholar.org
Commonly used solvents for quaternization reactions include acetone, acetonitrile (B52724), methanol (B129727), and dimethylformamide (DMF). researchgate.netgoogle.comresearchgate.net The rate of reaction has been shown to increase with the dielectric constant of the medium, which indicates that the transition state is highly polar or charged. semanticscholar.org For the quaternization of N-alkylpiperidines, studies have compared solvents like acetonitrile and acetone, measuring reaction rates to understand the stereochemistry of the attack. researchgate.net
Interestingly, while many organic reactions require strictly anhydrous (water-free) conditions to prevent side reactions and maximize yield, some quaternization processes benefit from the presence of water. A patented method for synthesizing N-benzyl-N,N-dimethylanilinium chloride found that adding water to the reaction mixture in solvents like methanol or DMF dramatically increased the reaction rate. google.com For instance, a reaction in methanol with added water reached 100% conversion in 3.3 hours at 70°C, whereas the comparative anhydrous reaction was much slower. google.com Similarly, continuous processes for producing aqueous solutions of other quaternary ammonium salts are conducted directly in water. google.com
After the reaction is complete, the crude this compound must be purified to remove unreacted starting materials, solvent, and any byproducts.
Recrystallization: This is the most common and cost-effective method for purifying solid quaternary ammonium salts. The crude product is dissolved in a suitable hot solvent in which it is soluble, and then allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solvent. For similar QAS, butanone has been identified as a convenient solvent for recrystallization, yielding pure, non-hygroscopic white crystals that are easy to handle. researchgate.net In some cases, purification simply involves precipitating the product from the reaction solution by adding a non-solvent like diethyl ether. researchgate.net
Chromatographic Approaches: For higher purity requirements or when recrystallization is ineffective, column chromatography can be used. researchgate.net This technique separates compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel or alumina) as a mobile phase is passed through the column. While effective, it is generally more expensive and less scalable than recrystallization for bulk production. researchgate.net
Sustainable Synthesis Protocol Development
Modern chemical synthesis places a strong emphasis on "green chemistry" principles, aiming to reduce waste, energy consumption, and the use of hazardous materials. youtube.com
A key aspect of sustainable synthesis is maximizing atom economy, which involves incorporating the maximum amount of starting materials into the final product. Using a large excess of one reagent, such as the amine, is inefficient and leads to waste that must be treated and disposed of. dtic.mil Research focuses on developing protocols that operate at or near stoichiometric balance. google.com The development of continuous flow reactors offers a significant advantage in this area. These systems allow for precise control over reaction parameters like temperature, pressure, and residence time, which can enhance reaction efficiency and reduce the need for excess reagents. google.commdpi.comrsc.org
This compound and related structures can be chemically attached, or "grafted," onto polymer backbones to create functional materials. This is particularly relevant in the development of anion exchange membranes (AEMs) for applications like water electrolysis. acs.org
In one study, piperidinium-functionalized polymers were created by reacting poly(vinylbenzyl chloride) (PVBC) with N-methylpiperidine. acs.org This process effectively grafts the piperidinium (B107235) cation onto the polymer chain. Developing these syntheses in aqueous media is a significant step towards sustainability. Research on related copolymers has demonstrated that quaternization can be performed in aqueous solutions, leading to the formation of hydrophobically modified polycations or polyampholytes. researchgate.net The synthesis of such polymers in water avoids the use of volatile and often toxic organic solvents, aligning with green chemistry goals. google.comresearchgate.net
Synthesis of this compound as Model Compounds for Mechanistic Studies
This compound is frequently synthesized as a model compound to investigate chemical stability and reaction mechanisms, particularly in the context of materials science and organic chemistry. A common and straightforward synthetic route is the SN2 reaction between N-methylpiperidine and benzyl chloride. rsc.org
This quaternization reaction involves the nucleophilic attack of the tertiary amine (N-methylpiperidine) on the electrophilic benzylic carbon of benzyl chloride. The process is typically carried out by stirring a mixture of the two reagents, sometimes at a slightly elevated temperature (e.g., 40 °C), to facilitate the reaction. rsc.org Following the reaction, the product, this compound, is often precipitated from the mixture by adding a solvent in which it is insoluble, such as ethyl acetate. The resulting solid can then be collected, washed, and dried under a vacuum. rsc.org
The utility of this compound as a model compound is particularly evident in studies of degradation pathways. For instance, it has been used to analyze the stability of piperidinium cations, which are relevant in the development of anion exchange membranes. In such studies, the degradation of the [BzPip]⁺ cation in the presence of hydroxide (B78521) ions (OH⁻) is examined. Mechanistic analysis has shown that the compound can undergo degradation via an SN2 substitution pathway, where hydroxide attacks the α-carbon atoms of the methyl and benzyl groups attached to the nitrogen atom. rsc.org This leads to the formation of degradation products such as N-methylpiperidine and benzyl alcohol. rsc.org
| Reactant 1 | Reactant 2 | Product | Reaction Type | Conditions |
| N-methylpiperidine | Benzyl chloride | This compound ([BzPip][Cl]) | SN2 Reaction | Stirring at 40 °C |
Design and Synthesis of this compound Derivatives and Analogues
The core structure of this compound serves as a versatile template for the design and synthesis of a wide array of derivatives and analogues. These synthetic efforts are typically aimed at investigating structure-activity relationships for various applications by systematically modifying either the piperidinium ring or the benzyl moiety.
Functionalization of the Piperidinium Ring
Modification of the piperidinium ring is a key strategy for creating derivatives with altered properties. A common precursor for such functionalization is N-benzyl-4-piperidone, where the ketone group at the 4-position of the piperidine (B6355638) ring serves as a handle for further chemical transformations. researchgate.netresearchgate.net
One approach involves the Knoevenagel condensation of N-benzyl-4-piperidone with compounds containing active methylene (B1212753) groups, such as malononitrile. researchgate.net This reaction allows for the introduction of new substituents at the 4-position, leading to a variety of 4-substituted N-benzyl-piperidines. researchgate.net Another method involves the condensation of N-benzyl-4-piperidone with reagents like hydroxylamine hydrochloride, hydrazine (B178648) hydrochloride, phenylhydrazine, semicarbazide, and thiosemicarbazide (B42300) to generate a range of N-benzyl piperidine-4-one derivatives. researchgate.net These reactions demonstrate the utility of the carbonyl group in creating diverse structures built upon the N-benzylpiperidine scaffold. researchgate.net
Modification of the Benzyl Moiety
Altering the electronic and steric properties of the benzyl group is another critical avenue for derivatization. This is typically achieved by introducing various substituents onto the aromatic ring of the benzyl moiety. Although much of the detailed research has been conducted on the closely related N-benzylpyridinium salts, the principles are directly applicable to the N-benzylpiperidinium scaffold. ut.ac.irfrontiersin.org
Synthetic strategies involve reacting N-methylpiperidine with substituted benzyl chlorides. These substituents can be placed at the ortho (2-), meta (3-), or para (4-) positions of the benzyl ring. frontiersin.org Research on analogous compounds has shown that the introduction of electron-withdrawing or electron-donating groups, such as halogens (chloro, bromo) or a nitro group, can significantly influence the properties and activity of the resulting molecule. frontiersin.org For example, studies on N-benzylpyridinium derivatives have revealed that the position and nature of the halogen on the benzyl ring can control activity and selectivity for specific biological targets. frontiersin.org
| Modification Site | Precursor / Strategy | Reagents / Reaction Type | Resulting Derivative Class |
| Piperidinium Ring (C4-position) | N-benzyl-4-piperidone | Malononitrile / Knoevenagel Condensation | 4-Substituted N-benzyl-piperidines |
| Piperidinium Ring (C4-position) | N-benzyl-4-piperidone | Hydrazine hydrochloride / Condensation | N-benzyl piperidine-4-one derivatives |
| Benzyl Moiety (Aromatic Ring) | Substituted Benzyl Chlorides | N-methylpiperidine / SN2 Reaction | N-(substituted-benzyl)-N-methylpiperidinium chlorides |
Advanced Structural Elucidation and Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic Structure Confirmation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the cationic structure of n-Benzyl-n-methylpiperidinium chloride in solution, providing detailed information about its atomic connectivity and the chemical environment of its nuclei.
Proton and Carbon NMR Spectral Analysis for Ring and Substituent Protons
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide definitive evidence for the structure of the n-Benzyl-n-methylpiperidinium cation. In ¹H NMR, the signals corresponding to the protons of the benzyl (B1604629) group, the piperidinium (B107235) ring, and the N-methyl group are clearly resolved and their integration values match the number of protons in each environment.
A study reporting the synthesis of this compound provides ¹H NMR spectral data in deuterium (B1214612) oxide (D₂O). nih.gov The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region, around 7.56 ppm, due to the deshielding effect of the phenyl ring's electron cloud. The benzylic methylene (B1212753) protons (CH₂) attached to the nitrogen are also shifted downfield, appearing at approximately 4.48 ppm. The protons on the piperidinium ring and the N-methyl group resonate at higher fields. nih.gov The protons on the ring carbons adjacent to the nitrogen (α-protons) are observed at around 3.59 and 3.40 ppm, while the N-methyl protons appear as a singlet at about 2.92 ppm. nih.gov
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. While specific data for this compound is not detailed in the provided results, data from analogous piperidinium salts and general chemical shift databases allow for a reliable prediction of the spectral features. semanticscholar.orgorganicchemistrydata.org The carbon atoms of the piperidinium ring typically show signals in the range of 20-65 ppm. The carbons adjacent to the quaternary nitrogen (C2, C6) are the most deshielded among the ring carbons. semanticscholar.org The N-methyl carbon signal is expected around 51 ppm, and the benzylic CH₂ carbon signal would be found near 63-65 ppm. semanticscholar.org The carbons of the phenyl ring would appear in the aromatic region, from approximately 128 to 135 ppm.
¹H NMR Spectral Data for this compound in D₂O
| Group | Chemical Shift (ppm) | Multiplicity |
| Phenyl Protons | 7.56 | Multiplet |
| Benzyl (N-CH₂) | 4.48 | Singlet |
| Piperidinium (α-CH₂) | 3.59, 3.40 | Multiplet |
| N-Methyl (N-CH₃) | 2.92 | Singlet |
| Piperidinium (β, γ-CH₂) | 2.23 | Multiplet |
| Data sourced from a study on chemically stable piperidinium cations. nih.gov |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Phenyl C (quaternary) | ~132 |
| Phenyl C-H | 128 - 131 |
| Piperidinium C2, C6 (α) | ~62 |
| Piperidinium C3, C5 (β) | ~22 |
| Piperidinium C4 (γ) | ~20 |
| Benzyl (N-CH₂) | ~64 |
| N-Methyl (N-CH₃) | ~51 |
| Predicted values based on analogous structures and spectral data. semanticscholar.orgorganicchemistrydata.org |
Elucidation of Solvent Effects on Chemical Shifts and Conformational Preferences
The chemical shifts observed in NMR spectroscopy are sensitive to the solvent used for analysis. niscpr.res.in This phenomenon arises from various solute-solvent interactions, including magnetic susceptibility, van der Waals forces, and specific interactions like hydrogen bonding. niscpr.res.in Changing the solvent can induce notable shifts in the resonance frequencies of the protons in this compound.
For instance, when switching from a polar protic solvent like D₂O to a less polar aprotic solvent like chloroform-d (B32938) (CDCl₃), changes in the chemical shifts of the N-CH₂ and N-CH₃ protons are expected. In polar solvents like dimethyl sulfoxide (B87167) (DMSO-d₆), intermolecular hydrogen bonding between the solvent and solute can cause significant shifts, particularly for protons near the charged nitrogen center. niscpr.res.in Aromatic solvents like benzene-d₆ can cause pronounced upfield shifts for protons that are positioned to interact with the solvent's ring current, a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS). This effect could be used to probe the cation's conformational preferences in solution. The specific interactions between the solute and solvent molecules can provide insights into the three-dimensional structure and dynamics of the cation. niscpr.res.in
Application of NMR for In Situ Reaction Monitoring and Kinetic Analysis
NMR spectroscopy is a powerful tool for real-time, in situ monitoring of chemical reactions, allowing for the acquisition of kinetic data without the need for sample quenching or separation. rsc.org The synthesis of this compound, which proceeds via an Sₙ2 reaction between N-methylpiperidine and benzyl chloride, is an ideal candidate for such analysis. nih.gov
Using a stopped-flow NMR system, the reaction mixture can be delivered to the NMR detection cell, and spectra can be acquired sequentially over time. rsc.orgbeilstein-journals.org By monitoring the disappearance of the reactant signals (e.g., the benzylic protons of benzyl chloride at ~4.5 ppm) and the simultaneous appearance and growth of the product signals (e.g., the N-benzyl and N-methyl protons of the piperidinium product), one can plot concentration versus time. beilstein-journals.orgpurdue.edu This data allows for the determination of reaction rates, reaction order, and the identification of any transient intermediates, providing a comprehensive kinetic and mechanistic profile of the quaternization reaction. rsc.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
Elucidation of Molecular Geometry and Conformational Analysis
While a specific crystal structure for this compound is not available in the searched literature, the structure of the closely related compound N-benzyl-N-methylmorpholinium chloride offers valuable insights into the expected geometry. nih.gov In this analog, the six-membered heterocyclic ring adopts a stable chair conformation. It is highly probable that the piperidinium ring in this compound also assumes a chair conformation, which is the lowest energy arrangement for such systems. semanticscholar.orgnih.gov
The key geometric parameters such as bond lengths and angles within the cation would be expected to be normal. The C-N and C-C bond lengths within the piperidinium ring would be typical for single bonds. The orientation of the substituents on the nitrogen atom (benzyl and methyl groups) would be determined by steric and electronic factors, with the larger benzyl group likely occupying an equatorial position to minimize steric hindrance.
Crystallographic Data for the Analogous N-Benzyl-N-methylmorpholinium Cation
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pccn |
| Ring Conformation | Chair |
| a (Å) | 9.8693 |
| b (Å) | 9.5732 |
| c (Å) | 24.989 |
| V (ų) | 2361.0 |
| Data from the crystal structure of N-benzyl-N-methylmorpholinium chloride. nih.gov |
Investigation of Cation–Anion Interconnections and Hydrogen Bonding Networks
In the solid state, the n-Benzyl-n-methylpiperidinium cations and chloride anions are not isolated but are organized into a regular crystal lattice. The primary forces governing this packing are electrostatic attractions between the positively charged cation and the negatively charged chloride anion.
Furthermore, these ions are interconnected by a network of weak hydrogen bonds. nih.govresearchgate.net Since the cation lacks traditional hydrogen bond donors (like N-H or O-H), these interactions take the form of weak C-H···Cl hydrogen bonds. Protons on the carbon atoms adjacent to the positively charged nitrogen (the N-methyl and N-CH₂ protons) are sufficiently acidic to act as donors to the chloride anion. nih.gov These interactions, although individually weak, collectively contribute to the stability of the crystal lattice, creating a three-dimensional network that links the cations and anions. researchgate.net
Analysis of Crystal Packing Architectures and Supramolecular Interactions
A detailed crystallographic analysis of this compound is not extensively available in the public domain. Such an analysis would provide critical insights into the three-dimensional arrangement of the ions in the solid state. The crystal packing is governed by a combination of electrostatic forces between the N-benzyl-n-methylpiperidinium cation and the chloride anion, as well as weaker, non-covalent interactions.
These supramolecular interactions are expected to include:
Ion-Pairing: The primary interaction is the electrostatic attraction between the positively charged nitrogen center of the piperidinium ring and the negatively charged chloride ion.
Hydrogen Bonding: Weak C-H···Cl hydrogen bonds may exist between the chloride anion and the hydrogen atoms of the piperidinium and benzyl groups.
Understanding these interactions is fundamental to predicting the material's physical properties, such as its melting point, solubility, and hygroscopicity.
Elemental Analysis for Stoichiometric Verification and Purity Assessment (e.g., Chloride Content)
Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound and assessing its purity. For this compound (C₁₃H₂₀ClN), the theoretical elemental composition is as follows:
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 13 | 156.13 | 69.16 |
| Hydrogen | H | 1.01 | 20 | 20.20 | 8.95 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 15.70 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.20 |
| Total | 225.79 | 100.00 |
Note: Atomic masses are approximate.
The determination of the chloride content is a key indicator of the salt's stoichiometric integrity. This can be achieved through various analytical methods, including titration with a standardized silver nitrate (B79036) solution (Mohr's method or Volhard's method) or ion chromatography. While specific experimental data from elemental analysis of this compound is not widely reported in the surveyed literature, it remains a standard and essential characterization step in its synthesis.
Complementary Spectroscopic and Scattering Techniques in Material Characterization
Raman Microscopy for Surface Amination Levels and Chemical Homogeneity
Raman microscopy is a powerful non-destructive technique used to probe the chemical structure of materials. In the context of AEMs functionalized with n-Benzyl-n-methylpiperidinium (MPIP) groups, Raman spectroscopy is employed to confirm the successful incorporation of the cationic headgroups and to assess the chemical homogeneity of the membrane surface.
Research has identified diagnostic Raman bands for the MPIP headgroup, which allows for its clear identification within the polymer matrix. rsc.org A comparative analysis of the Raman spectra before and after the amination process provides evidence of the successful quaternization reaction. rsc.org
Table of Diagnostic Raman Bands for MPIP-functionalized Anion Exchange Membranes
| Wavenumber (cm⁻¹) | Assignment | Significance |
| 706 | MPIP diagnostic band | Confirmation of N-benzyl-n-methylpiperidinium group presence |
| 1275 | MPIP diagnostic band | Confirmation of N-benzyl-n-methylpiperidinium group presence |
Data sourced from G. A. Bance-Soualhi et al. (2023) rsc.org
The absence of the characteristic band for the vinylbenzyl chloride precursor at 1268 cm⁻¹ in the final membrane spectrum indicates a complete reaction. rsc.org By mapping the intensity of these characteristic MPIP bands across the membrane surface, the chemical homogeneity of the functionalization can be evaluated.
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) for Domain Morphology in Functional Materials
SAXS and SANS are essential techniques for investigating the nanoscale morphology of functional materials like AEMs. These methods provide information about the size, shape, and distribution of distinct domains within the material, such as the hydrophilic, ion-conducting channels and the hydrophobic polymer backbone.
In AEMs containing this compound, the scattering contrast arises from the electron density differences (for SAXS) or scattering length density differences (for SANS) between the polymer matrix and the hydrated ionic clusters. The resulting scattering patterns can reveal the average distance between the ionic domains, often referred to as the ionomer peak.
Characterization of Physicochemical Parameters Relevant to Application Performance
Determination of Ionic Conductivity in Electrolyte and Membrane Systems
The ionic conductivity of an AEM is a critical parameter that determines its performance in electrochemical devices. For AEMs functionalized with this compound, the chloride ion conductivity is measured to assess the material's ability to transport anions.
The conductivity is influenced by several factors, including the ion exchange capacity (IEC) of the membrane, its water uptake, and the intrinsic mobility of the ions within the polymer matrix. Studies have shown that the choice of the cationic headgroup has a significant impact on the balance between ionic conductivity and other membrane properties like permselectivity. researchgate.net
Table of Chloride Ion Conductivity for MPIP-functionalized Anion Exchange Membranes
| Membrane Designation | Ion Exchange Capacity (IEC) (mmol/g) | Chloride Conductivity (mS/cm) |
| MPIP-L | 1.54 | 10 |
| MPIP-H | 2.03 | 24 |
Data sourced from G. A. Bance-Soualhi et al. (2023) researchgate.net
The data indicates that a higher ion exchange capacity, which corresponds to a greater concentration of this compound headgroups, leads to a higher chloride ion conductivity. researchgate.net This is attributed to the increased number of charge carriers available for ion transport.
Assessment of Thermal Stability and Phase Transitions through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
The thermal stability of this compound, as a quaternary ammonium (B1175870) salt, is a critical parameter for its application in various fields, particularly in materials science where it might be subjected to elevated temperatures. The thermal behavior of such ionic compounds is typically investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
In a comparative study, the thermal stability of piperidinium-based triazenes was shown to be significantly higher than their corresponding diazonium salts, with decomposition temperatures exceeding 200 °C. whiterose.ac.uk Specifically, the triazene (B1217601) form of a para-nitro substituted diazonium salt exhibited a decomposition onset of over 200 °C, a notable increase from the 150 °C decomposition temperature of the diazonium salt. whiterose.ac.uk This suggests that the incorporation of the piperidine (B6355638) moiety can enhance thermal stability.
DSC analysis provides insight into phase transitions such as melting, crystallization, and glass transitions. For some piperidinium-based ionic liquids, DSC thermograms have shown clear melting transitions, indicating they are good crystal formers. mdpi.com For example, 1-methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide exhibits a distinct melting point. mdpi.com Conversely, other piperidinium salts have been observed to decompose before melting. nih.gov The specific phase transition temperatures are highly dependent on the substituents on the piperidinium ring and the nature of the counter-ion. A general observation for ionic liquids is that their thermal behavior can be significantly different from their constituent ions, and binary mixtures of ionic liquids can exhibit complex thermal profiles. nih.gov
The following table provides a comparative look at the thermal decomposition data for related compounds, illustrating the range of stabilities observed in similar structures.
| Compound/System | Onset Decomposition Temperature (°C) | Technique | Reference |
| para-Nitrobenzenediazonium tetrafluoroborate | 150 | TGA/DSC | whiterose.ac.uk |
| para-Nitrobenzenediazonium piperidine triazene | >200 | TGA/DSC | whiterose.ac.uk |
| para-Bromobenzenediazonium tetrafluoroborate | 140 | TGA/DSC | whiterose.ac.uk |
| para-Bromobenzenediazonium piperidine triazene | >200 | TGA/DSC | whiterose.ac.uk |
| para-Methoxybenzenediazonium tetrafluoroborate | 140 | TGA/DSC | whiterose.ac.uk |
| para-Methoxybenzenediazonium piperidine triazene | 150 | TGA/DSC | whiterose.ac.uk |
Quantification of Water Uptake and Swelling Ratios in Polymeric Matrices
A study on anion exchange membranes (AEMs) prepared from poly(vinylbenzyl chloride) (PVBC) cross-linked with polybenzimidazole (PBI) and subsequently quaternized with N-methylpiperidine provides relevant insights. acs.org This creates a structure where piperidinium moieties are covalently attached to the polymer backbone, closely analogous to the environment of this compound within a polymeric matrix. For these membranes, the water uptake and swelling ratio were found to be nearly independent of temperature. acs.org This is an advantageous property for applications where stable performance across a range of temperatures is required. acs.org
The specific data for a membrane with a PBI to PVBC weight ratio of 1:1, designated as PBI₁-PVBC₁-NMPD/OH, are presented in the table below.
| Property | Value | Conditions | Reference |
| Water Uptake | < 50% | 30-90 °C | acs.org |
| Swelling Ratio | ~ 10% | 30-90 °C | acs.org |
The relatively low swelling ratio, despite the hydrophilic nature of the piperidinium groups, was attributed to the supporting effect of the PBI component and the cross-linked structure of the membrane. acs.org This indicates that the mechanical integrity of the polymer matrix plays a significant role in controlling the extent of swelling.
In the context of hydrogels, the swelling behavior is governed by the balance between the osmotic pressure driving water into the network and the elastic restoring force of the polymer chains. The presence of ionic groups like n-benzyl-n-methylpiperidinium would increase the osmotic pressure due to the influx of water to solvate the ions, leading to higher swelling ratios compared to a non-ionic polymer. The porosity of the polymeric material is another dominant factor, with increased porosity generally leading to faster initial water uptake and a higher equilibrium swelling extent. researchgate.net
Influence of Solvent on Solution Behavior and Reaction Kinetics
The solvent plays a pivotal role in dictating the behavior of this compound in solution and influences the kinetics of its formation. The quaternization reaction to synthesize this compound, typically involving the reaction of N-methylpiperidine with benzyl chloride, is a classic Menschutkin reaction. The rate of such reactions is highly sensitive to the solvent's polarity and its ability to stabilize the charged transition state.
Research on the quaternization of various amines with benzyl halides has consistently shown that the reaction rate increases with the increasing polarity of the solvent. For instance, the reaction between benzyl chloride and N,N-dimethylaniline, a structurally related tertiary amine, is significantly faster in more polar solvents. asianpubs.org This is because the transition state in an Sₙ2 reaction of this type is more polar than the reactants, and is therefore stabilized to a greater extent by polar solvent molecules. This stabilization lowers the activation energy of the reaction, leading to a faster rate.
A study on the reaction of benzyl chloride with pyridine (B92270) in methanol (B129727) under varying pressures also supports the Sₙ2 mechanism, with the rate increasing with solvent polarity. koreascience.kr Furthermore, it has been demonstrated that the presence of water in the reaction system can remarkably accelerate the quaternization of tertiary amines with benzyl halides, leading to higher yields in shorter reaction times. googleapis.comgoogle.com This is attributed to the high polarity of water and its ability to effectively solvate the developing charges in the transition state.
The table below summarizes the effect of different solvents on the reaction rate constant for the related reaction of benzyl chloride with N,N-dimethylaniline.
| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k₂) at 30°C (L mol⁻¹ s⁻¹) | Reference |
| Acetone-Water (90:10 v/v) | - | 1.85 x 10⁻⁴ | asianpubs.org |
| Acetone-Water (80:20 v/v) | - | 3.65 x 10⁻⁴ | asianpubs.org |
| Acetone-Water (70:30 v/v) | - | 6.75 x 10⁻⁴ | asianpubs.org |
| Methanol | 32.7 | - | ajgreenchem.com |
| Ethanol | 24.6 | - | ajgreenchem.com |
Beyond reaction kinetics, the solvent also influences the solution behavior of the formed quaternary ammonium salt. In polar solvents, this compound is expected to exist as solvated ions. The nature of the solvent can affect ion pairing and aggregation. In solvents of lower polarity, ion pairing would be more prevalent. The benzyl group can also participate in π-π stacking interactions, which could lead to self-assembly or aggregation, particularly in less polar environments or at higher concentrations. mdpi.com The study of poly(benzyl methacrylate) in ionic liquids has shown that cation-π interactions between imidazolium (B1220033) cations and benzyl groups can lead to the formation of clathrate-like structures, which influences the phase behavior of the polymer solution. mdpi.com Similar interactions could potentially occur between the benzyl group of n-benzyl-n-methylpiperidinium and aromatic solvents.
Mechanistic Investigations of N Benzyl N Methylpiperidinium Chloride Reactivity and Stability
Degradation Mechanisms in Harsh Chemical Environments (e.g., Alkaline Media)
The stability of n-Benzyl-n-methylpiperidinium chloride, a quaternary ammonium (B1175870) salt, is a critical factor in its application, particularly in environments such as anion exchange membranes (AEMs) which require durability in highly alkaline conditions. Research into its degradation pathways reveals a multi-faceted process governed by the specific chemical environment and the molecule's inherent reactivity.
In harsh alkaline media, the primary degradation route for the n-Benzyl-n-methylpiperidinium cation ([BzPip]⁺) is initiated by nucleophilic attack from hydroxide (B78521) ions (OH⁻). rsc.org This process follows a bimolecular nucleophilic substitution (Sₙ2) mechanism. The Sₙ2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. youtube.comlibretexts.org
For the [BzPip]⁺ cation, there are two primary sites for this nucleophilic attack: the alpha-carbon of the benzyl (B1604629) group (the CH₂ group attached to both the nitrogen and the phenyl ring) and the alpha-carbon of the methyl group. rsc.org The hydroxide ion attacks these partially positively charged carbon atoms, which are adjacent to the positively charged quaternary nitrogen. This attack leads to the cleavage of the carbon-nitrogen bond. rsc.org The reaction results in the formation of neutral amine and alcohol products. Specifically, attack at the benzyl carbon yields N-methylpiperidine and benzyl alcohol, while attack at the methyl carbon produces N-benzylpiperidine and methanol (B129727). rsc.org Studies have shown that under harsh conditions (e.g., 7 M KOH at 100 °C), both the benzyl and methyl substituents are susceptible to this Sₙ2 substitution, while the piperidinium (B107235) ring itself remains largely intact. rsc.org
The transition state of the Sₙ2 reaction at the benzylic carbon is stabilized by the adjacent phenyl ring's π system, which can lower the activation energy for the reaction. chemtube3d.com This stabilization makes the benzylic position a particularly favorable site for Sₙ2 reactions. chemtube3d.comquora.com
Hofmann elimination is a characteristic degradation pathway for quaternary ammonium hydroxides, involving the removal of a beta-hydrogen by a base, leading to the formation of an alkene and a tertiary amine. wikipedia.orgbyjus.comlibretexts.org This E2 elimination reaction generally occurs upon heating and is favored by sterically bulky leaving groups, often resulting in the formation of the least substituted alkene (the "Hofmann product"). wikipedia.orgmasterorganicchemistry.com
Electronic Effects: The electron density around the positively charged nitrogen atom is a key factor in the cation's stability. Introducing electron-donating groups (EDGs) as substituents on the nitrogen can decrease the positive charge density on the nitrogen atom and, by extension, reduce the electrophilicity of the adjacent alpha-carbons. rsc.org This reduction in electrophilicity makes the alpha-carbons less susceptible to nucleophilic attack, thereby enhancing the cation's stability in alkaline environments. rsc.org Conversely, electron-withdrawing groups (EWGs) on the benzyl ring would increase the partial positive charge on the benzylic carbon, making it more vulnerable to nucleophilic substitution and thus decreasing the cation's stability. researchgate.netstackexchange.com
Steric Effects: Steric hindrance around the reactive centers can also play a crucial role in stability. Increasing the steric bulk of the substituents on the nitrogen atom can physically impede the approach of a nucleophile, such as a hydroxide ion, to the alpha-carbons. masterorganicchemistry.com This steric shielding raises the energy of the Sₙ2 transition state, slowing down the rate of degradation. For example, replacing the N-methyl group with a larger alkyl group like N-butyl or N-hexyl has been shown to improve the alkaline stability of piperidinium cations. rsc.org The bulky groups make it more difficult for the nucleophile to achieve the necessary "backside attack" geometry required for an Sₙ2 reaction. masterorganicchemistry.comyoutube.com
The degradation of this compound in a 7 M potassium hydroxide solution at 100°C has been systematically studied using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org These methods have been instrumental in identifying the chemical structures of the degradation byproducts and confirming the mechanistic pathways.
The analysis revealed that the degradation proceeds via Sₙ2 substitution at the benzyl and methyl groups attached to the nitrogen atom. The piperidinium ring itself was found to be chemically stable under these harsh conditions. rsc.org The major degradation byproducts identified are consistent with the proposed nucleophilic attack pathways. rsc.org
| Degradation Byproduct | Precursor Moiety Attacked | Analytical Method | Reference |
| N-methylpiperidine | Benzyl Group | GC-MS, ¹H NMR | rsc.org |
| Benzyl alcohol | Benzyl Group | GC-MS, ¹H NMR | rsc.org |
| N-benzylpiperidine | Methyl Group | GC-MS | rsc.org |
These findings confirm that the N-C bonds of the benzyl and methyl substituents are the primary points of failure for the cation in a strong alkaline environment. rsc.org
Chemical Reaction Pathways and Selectivity
The reactivity of this compound is dominated by reactions involving the substituents on the quaternary nitrogen, particularly the benzyl group, due to the inherent properties of the benzylic position.
The benzyl group of this compound is a primary site for nucleophilic substitution reactions. The mechanism of this substitution can be either Sₙ1 or Sₙ2, depending on the reaction conditions, but in the context of alkaline degradation, the Sₙ2 pathway is predominant. rsc.orgquora.com
The Sₙ2 mechanism involves a concerted, single-step reaction where the incoming nucleophile (e.g., OH⁻) attacks the benzylic carbon from the side opposite to the leaving group (the tertiary amine, N-methylpiperidine). masterorganicchemistry.com This "backside attack" leads to an inversion of stereochemical configuration if the carbon is chiral. libretexts.orgmasterorganicchemistry.com The transition state involves a pentacoordinate carbon atom with partial bonds to both the incoming nucleophile and the departing leaving group. youtube.com
The benzylic position is particularly reactive towards Sₙ2 displacement for two main reasons:
Steric Accessibility: As a primary carbon, it is relatively unhindered, allowing for easy approach by the nucleophile. masterorganicchemistry.com
Electronic Stabilization: The adjacent phenyl ring can stabilize the Sₙ2 transition state through overlap of its π-orbitals with the p-orbital of the benzylic carbon. This delocalization of electron density lowers the activation energy of the reaction, accelerating its rate compared to a non-benzylic primary carbon. chemtube3d.com
While benzylic systems can also form relatively stable carbocations, favoring an Sₙ1 mechanism, this pathway is less likely in the presence of a strong nucleophile like hydroxide under the conditions typically used for degradation studies. rsc.orgquora.com The experimental identification of products like benzyl alcohol and N-methylpiperidine strongly supports the operation of the Sₙ2 mechanism at the benzyl moiety. rsc.org
Oxidation and Reduction Chemistry of the Piperidinium Ring System
The chemical reactivity of the N-benzyl-n-methylpiperidinium cation is significantly influenced by the piperidinium ring system's susceptibility to both oxidation and reduction reactions. These processes can lead to ring opening, N-dealkylation, or functionalization, depending on the reagents and conditions employed.
Oxidation: The electrochemical oxidation of N-alkyl piperidinium systems has been a subject of study, providing insights into the stability of the cationic ring. Research on related compounds, such as N-benzyl-4-piperidone curcumin (B1669340) analogs, has shown that these molecules undergo a two-electron irreversible oxidation process. nih.gov The variation of the substituent at the nitrogen atom is a key factor that determines the redox behavior of these derivatives. nih.gov For instance, N-benzyl derivatives exhibit a more straightforward oxidation mechanism compared to N-methyl analogs, which are suggested to undergo a more complex process. nih.gov This complexity may arise from competing reaction pathways, such as dimerization following a Shono-type oxidation. nih.gov
Electrochemical methods like cyclic voltammetry are used to determine the oxidation potentials of these systems. Studies on N-benzyl-4-piperidones have recorded oxidation potentials in the range of 0.72 to 0.86 V. nih.gov The process is generally found to be diffusion-controlled. nih.gov The electrochemical oxidation of electron-rich arenes can also lead to the formation of benzylic N-alkylpyridinium salts through C-H functionalization, demonstrating an alternative oxidative pathway that involves the benzyl group rather than the piperidine (B6355638) ring itself. researchgate.net
Reduction: Reductive processes involving piperidinium salts often target the N-alkyl or N-benzyl groups, leading to N-dealkylation. The cleavage of substituents from the quaternary nitrogen is a common outcome. For example, the dealkylation of piperidinium quaternary salts can be achieved using reagents like lithium in liquid ammonia. chemistry-reaction.com The choice of the group to be removed is influenced by structural and steric factors. chemistry-reaction.com
Alternative methods for N-dealkylation, which can be considered a formal reduction of the quaternary center to a tertiary amine, include the von Braun reaction and the use of chloroformates. drugfuture.com The von Braun reaction utilizes cyanogen (B1215507) bromide to generate a cyanamide (B42294) intermediate, which is subsequently hydrolyzed or reduced to the secondary amine. drugfuture.com While effective, this method can sometimes lead to ring-opening in cyclic amines, although removal of an N-methyl or N-benzyl group is often preferred. drugfuture.com Reactions with chloroformates produce a carbamate, which is then cleaved to yield the secondary amine. drugfuture.com These reactions highlight the chemical lability of the C-N bonds at the quaternary center under specific reductive or cleavage conditions.
Investigation of Cyclization Phenomena in Related Amine Systems during Reaction Processes
The presence of a benzylic group in this compound introduces the possibility of intramolecular rearrangement and cyclization reactions, particularly under basic conditions. These reactions proceed through the formation of a nitrogen ylide intermediate. An ylide is formed by the deprotonation of a carbon atom adjacent (alpha) to the positively charged nitrogen atom. For the N-benzyl-N-methylpiperidinium cation, deprotonation can occur either at the benzylic methylene (B1212753) group or at one of the N-methyl group's protons.
Two classical named reactions are pertinent to this system: the Sommelet-Hauser rearrangement and the Stevens rearrangement.
Sommelet-Hauser Rearrangement: This is a chemistry-reaction.comwikipedia.org-sigmatropic rearrangement. It occurs when a benzylic quaternary ammonium salt is treated with a strong base, such as an alkali metal amide. chemistry-reaction.comwikipedia.org The process involves the formation of a benzylic ylide, which is in equilibrium with another ylide formed by deprotonation of a methyl group. wikipedia.org This second, less abundant ylide is more reactive and undergoes a chemistry-reaction.comwikipedia.org-sigmatropic shift. wikipedia.org This involves the migration of the piperidinium ring onto the ortho position of the benzyl group's aromatic ring, followed by aromatization to yield an ortho-substituted N,N-dialkylbenzylamine derivative. drugfuture.comwikipedia.org This pathway represents a formal intramolecular cyclization of the ylide onto the aromatic ring.
Stevens Rearrangement: This is a competing nih.govchemistry-reaction.com-rearrangement that also proceeds from the ylide intermediate. wikipedia.org In this reaction, the piperidine ring migrates from the nitrogen atom to the adjacent benzylic carbon. wikipedia.org The mechanism is complex and has been described as potentially involving a diradical pair or a cation-anion pair within a solvent cage to explain the observed retention of configuration at the migrating center. wikipedia.org Unlike the Sommelet-Hauser rearrangement, the Stevens rearrangement does not involve the aromatic ring directly in the cyclization step but rather represents a migration to the alpha-carbon.
The selectivity between these two rearrangement pathways is influenced by reaction conditions and the specific structure of the quaternary salt. drugfuture.com The Sommelet-Hauser rearrangement is often favored due to the thermodynamic stability of the resulting aromatic product, whereas the Stevens rearrangement is a competing kinetic process.
Stereochemical Considerations in Reaction Outcomes
The stereochemistry of this compound and its reactions is governed by the conformational behavior of the piperidine ring and the stereoselectivity of reactions at the nitrogen center or adjacent carbons.
The quaternization of N-benzylpiperidines to form salts like this compound can have significant stereochemical implications. When the piperidine ring contains substituents, the incoming alkylating agent (e.g., methyl iodide) can approach from either an axial or an equatorial direction relative to the chair conformation of the ring. Studies on related systems have shown a preference for axial quaternization with primary alkylating agents. researchgate.net The resulting quaternary salt will have a specific configuration at the nitrogen atom. The stereochemical outcome is a result of balancing steric hindrance and electronic effects during the SN2 reaction at the nitrogen.
In reactions such as the Stevens or Sommelet-Hauser rearrangements, the stereochemistry of the starting material can influence the stereochemical outcome of the product. The Stevens nih.govchemistry-reaction.com-rearrangement, for instance, is known to proceed with retention of configuration at the migrating carbon, a key mechanistic feature that points away from a simple concerted pathway, which is forbidden by Woodward-Hoffmann rules. wikipedia.org
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States
Density Functional Theory (DFT) has become a powerful tool for investigating the reactivity and stability of piperidinium-based systems. DFT calculations allow for the determination of reaction energetics, the geometry of transition states, and the elucidation of reaction mechanisms at the molecular level.
For processes related to the degradation of the piperidine ring, such as the OH-initiated photo-oxidation, DFT calculations have been used to map out the potential energy surface. For the reaction of the parent piperidine with OH radicals, quantum chemistry calculations (e.g., using M062X functional) can predict the structures and energies of reactants, intermediates, transition states, and products. These calculations help identify the most likely reaction pathways, such as H-abstraction from different positions on the ring. The calculated rate coefficients and activation energies can then be compared with experimental values to validate the proposed mechanism.
In the context of this compound, DFT could be employed to model the energetics of the Stevens and Sommelet-Hauser rearrangements. By calculating the activation barriers for the formation of the initial ylide and the subsequent nih.govchemistry-reaction.com- and chemistry-reaction.comwikipedia.org-sigmatropic shifts, the competition between these pathways can be rationalized. Such calculations would provide insight into the electronic and steric factors that favor one rearrangement over the other.
Computational Modeling of Electrochemical Oxidation Potentials and Electron Transfer Mechanisms
Computational chemistry, particularly DFT, is also instrumental in modeling the electrochemical properties of piperidinium derivatives. The oxidation potential, a key parameter in understanding the electrochemical stability of this compound, can be calculated and correlated with experimental data.
For a series of N-benzyl-4-piperidone curcumin analogs, DFT calculations using the M06 functional showed a good correlation with experimentally determined oxidation potentials obtained via cyclic voltammetry. nih.gov The theoretical models can predict how different substituents on the benzyl group or the piperidine ring affect the ease of oxidation. The calculations can also provide insights into the electron transfer mechanism, such as whether it is a simple electron removal or a more complex process like a proton-coupled electron transfer (PCET). nih.gov By analyzing the calculated bond dissociation energies (BDEs) for C-H bonds, the likelihood of a PCET pathway can be assessed. nih.gov
These computational models can thus serve as a predictive tool to design piperidinium-based compounds with specific electrochemical properties and to understand the intricate details of their electron transfer processes, including the potential for subsequent reactions like dimerization. nih.gov
Correlation of Theoretical Predictions with Experimental Observations in Stability and Reactivity Studies
A crucial aspect of computational chemistry is the validation of theoretical models against experimental results. The correlation between DFT predictions and laboratory observations provides confidence in the mechanistic insights derived from the calculations and enhances their predictive power.
In the study of the atmospheric degradation of piperidine, the calculated rate coefficient for its reaction with OH radicals showed good agreement with the value determined experimentally by the relative rate method (kcalc agreed with kexp within 35%). This strong correlation supports the calculated reaction mechanism, which involves the formation of specific 1-piperidinyl peroxy-radicals.
Similarly, in the electrochemical investigation of N-benzyl-4-piperidones, a strong linear correlation (R² = 0.9846) was found between the experimental oxidation potentials and those calculated using DFT (M06 functional). nih.gov This excellent agreement confirms the validity of the computational approach for this class of compounds. Interestingly, the same study found a poor correlation for the corresponding N-methyl derivatives, suggesting that the theoretical model for a simple oxidation was insufficient and that these compounds undergo a more complex, multi-step reaction process not captured by the initial model. nih.gov This discrepancy itself is valuable, as it guides further experimental and theoretical work to uncover the more complex reaction mechanisms at play.
The synergy between theoretical predictions and experimental data is therefore essential for building a comprehensive understanding of the stability and reactivity of this compound and related compounds.
| Parameter | Experimental Value (N-benzyl-4-piperidones) | DFT Calculated Value (M06/6-311+G(d,p)) | Correlation (R²) |
| Oxidation Potential | 0.72 - 0.86 V | Good agreement with experiment | 0.9846 |
| Reaction Rate (Piperidine + OH) | (1.19 ± 0.27) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | Agrees within 35% of experimental value | N/A |
Research Applications and Functional Material Development
Integration in Anion Exchange Membranes (AEMs) for Electrochemical Devices
AEMs functionalized with n-Benzyl-n-methylpiperidinium (MPIP) have shown promising results in electrochemical applications. Studies have found that radiation-grafted anion-exchange membranes (RG-AEMs) containing MPIP headgroups are particularly effective for CO2 electrolysis. rsc.org Specifically, RG-AEMs made from precursor 25 μm ethylene (B1197577) tetrafluoroethylene (B6358150) (ETFE) polymer films with MPIP quaternary ammonium (B1175870) chemistry exhibit higher performance in the CO2 reduction reaction (CO2RR) to produce CO compared to analogues with N-benzyl-N-methylpyrrolidinium (MPY) or benzyltrimethylammonium (B79724) (TMA) groups. rsc.org
In the context of alkaline polymer electrolyte fuel cells, AEMs based on ETFE-g-poly(vinylbenzyl-N-methylpiperidinium) have been evaluated. surrey.ac.uk These membranes, when tested in H2/O2 fuel cells, demonstrate competitive performance. For instance, a 100 µm thick membrane showed an as-synthesized ion-exchange capacity (IEC) of 1.64 mmol g⁻¹ and exhibited a hydroxide (B78521) (OH⁻) conductivity of 138 mS cm⁻¹ at 80°C in a 95% relative humidity atmosphere. surrey.ac.uk This highlights the potential of MPIP-functionalized membranes in energy conversion devices, although their performance can be surpassed by other heterocyclic cations like N-methylpyrrolidinium under specific conditions. surrey.ac.uk
The stability of the headgroup is also critical. Studies on the alkaline stability of various piperidinium-based cations have shown that while the piperidinium (B107235) ring itself is relatively stable, the benzyl (B1604629) and methyl substituents are more susceptible to nucleophilic attack under harsh alkaline conditions (e.g., 7 M KOH at 100°C). rsc.org The degradation of benzyl-substituted piperidinium was observed to be around 23% after 1436 hours under these conditions. rsc.org This suggests that while MPIP provides certain performance benefits, its long-term stability in highly alkaline environments may be a limitation, making it not fully suitable for the stringent stability requirements of some AEM applications. rsc.org
Below is a table summarizing the properties of various non-crosslinked radiation-grafted AEMs with different cationic headgroups.
| Cationic Headgroup | Ion-Exchange Capacity (IEC) (mmol g⁻¹) | Water Content (%) | Permselectivity (%) | Cl⁻ Conductivity (mS cm⁻¹) |
| MPIP-L | 1.60 | 28 | 89 | 36 |
| TMA-L | 1.61 | 35 | 84 | 43 |
| PYR-L | 1.62 | 21 | 91 | 24 |
| DMI-L | 1.63 | 21 | 92 | 26 |
| MPIP-H | 2.15 | 40 | 83 | 55 |
| TMA-H | 2.14 | 52 | 77 | 64 |
| PYR-H | 2.16 | 32 | 87 | 45 |
| DMI-H | 2.18 | 32 | 88 | 49 |
This data is derived from a study on the permselectivity of radiation-grafted anion-exchange membranes. rsc.org
A critical challenge in AEM design is balancing high ionic conductivity with controlled water uptake (WU) and swelling ratio (SR) to ensure mechanical and dimensional stability. nih.govosti.gov The incorporation of n-Benzyl-n-methylpiperidinium cations can lead to high water swelling due to the increased number of functional groups needed to achieve high conductivity. osti.gov
Strategies to mitigate this trade-off include the use of block copolymers and cross-linking. For instance, triblock copolymers like poly(vinylbenzyl N-methylpiperidinium carbonate)-b-polyethylene-b-poly(vinylbenzyl N-methylpiperidinium carbonate) have been synthesized with varying hydrophobic-to-hydrophilic block ratios. osti.gov Increasing the length of the hydrophobic polyethylene (B3416737) (PE) block is an effective method to control water uptake while maintaining reasonable conductivity. osti.gov A study showed that by varying the hydrophobic:hydrophilic ratio from 1.02:1 to 4.46:1, water swelling could be managed across a range of 23-154%. osti.gov
Cross-linking is another effective strategy. A bicomponent AEM created by cross-linking poly(vinylbenzyl chloride) (PVBC), functionalized with N-methylpiperidine, with polybenzimidazole (PBI) demonstrated excellent dimensional stability. acs.org This membrane exhibited a hydroxide conductivity greater than 80 mS cm⁻¹ at 80°C, with a nearly temperature-independent water uptake of less than 50% and a swelling ratio of approximately 10%. acs.org
The table below illustrates the effect of hydrophobic block ratios on the properties of piperidinium-based AEMs.
| Membrane | Hydrophobic:Hydrophilic Ratio | Ion Exchange Capacity (IEC) (meq g⁻¹) | Water Uptake (%) | Carbonate Conductivity (mS cm⁻¹) at 50°C |
| PE-1 | 1.02:1 | 1.8 | 154 | 94 |
| PE-2.5 | 2.58:1 | 1.4 | 40 | 20 |
| PE-4.5 | 4.46:1 | 1.1 | 23 | 8 |
This data is derived from a study on polyethylene-based triblock copolymer AEMs. osti.gov
Enhancing the chemical and thermal stability of AEMs containing n-Benzyl-n-methylpiperidinium is crucial for their long-term operation. A key degradation pathway involves nucleophilic attack by hydroxide ions on the cationic functional group. rsc.orgosti.gov The benzyl group in MPIP has been identified as a point of vulnerability. rsc.org
Design strategies to improve stability include:
Polymer Backbone Modification: Utilizing ether-bond-free polymer backbones can improve alkaline stability, as aryl-ether linkages can be susceptible to chain scission activated by the electron-withdrawing cationic groups. dtu.dkdtu.dk
Steric Hindrance: Introducing bulky groups near the cationic center can sterically protect it from nucleophilic attack, a known method to reduce degradation. osti.gov
Research comparing MPIP-functionalized AEMs with other headgroups found that ETFE-g-poly(vinylbenzyl-N-methylpiperidinium) membranes had higher relative stability in 1 M aqueous KOH at 80°C compared to the benchmark benzyltrimethylammonium (TMA) AEM. The MPIP-based AEM lost approximately 17-18% of its IEC, while the TMA-based AEM suffered a 30% loss under the same conditions. surrey.ac.uk
The formation of well-defined, continuous ion transport channels is essential for achieving high ionic conductivity in AEMs. This is often accomplished by designing polymers that undergo microphase separation, where hydrophilic, ion-conducting domains are segregated from hydrophobic, mechanically stable domains. acs.orgresearchgate.net
The distinct chemical nature of the hydrophilic n-Benzyl-n-methylpiperidinium functionalized polymer and a hydrophobic component can drive this separation. In a composite membrane made of N-methylpiperidine-functionalized poly(vinylbenzyl chloride) (PVBC) and polybenzimidazole (PBI), the difference in polarity between the two components leads to the formation of a microphase-separated morphology. acs.org This structure facilitates the creation of continuous ion transport channels, contributing to high hydroxide conductivity. acs.org Similarly, introducing both hydrophilic (2-bromoethanol) and hydrophobic cross-linking (1,6-dibromohexane) agents into a poly(biphenyl piperidine) backbone can induce a hydrophilic/hydrophobic phase-separated structure, which is confirmed by TEM imaging. researchgate.net This approach effectively solves the "trade-off" problem between conductivity and stability. researchgate.net
Radiation grafting is a versatile and widely used technique to synthesize AEMs. The process typically involves irradiating a stable polymer base film, such as poly(ethylene-co-tetrafluoroethylene) (ETFE), to create active sites. surrey.ac.ukrsc.org This is followed by grafting a monomer, commonly vinylbenzyl chloride (VBC), onto the film. rsc.orgrsc.orgresearchgate.net The resulting ETFE-g-poly(VBC) intermediate membrane contains electrophilic benzyl chloride groups. rsc.org
In the final step, these groups are reacted with a nucleophilic tertiary amine, such as N-methylpiperidine, in a process called amination. rsc.orgrsc.org This reaction introduces the desired n-Benzyl-n-methylpiperidinium chloride cationic groups, transforming the material into an anion-conducting membrane. rsc.orgrsc.org This method allows for precise control over the ion-exchange capacity (IEC) of the membrane by adjusting the degree of grafting. ustp.edu.ph The fabrication of MPIP-based RG-AEMs has been optimized for sustainability by reducing the excess of N-methylpiperidine used in the amination step from a large (>5x) excess to a more stoichiometric 1.1 times excess, achieving comparable bulk amination levels. rsc.org
Catalytic Applications in Organic Synthesis
The unique structural features of this compound, namely its quaternary ammonium salt nature combined with a benzyl group, position it as a compound of interest in various catalytic applications within organic synthesis. Its utility is explored as a phase-transfer catalyst, in polymerization reactions, and as a key intermediate for building complex molecules.
Exploration as a Phase-Transfer Catalyst in Nucleophilic Substitution Reactions
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. ijirset.com The catalyst, often a quaternary ammonium salt, transports a reactant from one phase to the other where the reaction can proceed. ijirset.com This methodology can lead to faster reactions, higher yields, and reduced byproducts, often eliminating the need for expensive or hazardous solvents. ijirset.com
Quaternary ammonium salts containing a benzyl group, structurally similar to this compound, are recognized for their effectiveness as phase-transfer catalysts. phasetransfercatalysis.com Benzyl chloride and its derivatives are considered excellent substrates for PTC-mediated nucleophilic substitution (SN2) reactions, reacting cleanly and rapidly to yield a wide array of useful products and intermediates like benzyl esters, ethers, and nitriles. phasetransfer.com
However, a critical consideration when using benzyl-containing quaternary ammonium catalysts in nucleophilic substitutions is the potential for the catalyst itself to compete as an alkylating agent. phasetransfercatalysis.com The benzyl group on the catalyst can be attacked by the nucleophile, leading to the formation of undesired benzylated side products. phasetransfercatalysis.com This competitive reaction is influenced by factors such as temperature; lower temperatures may suppress the unwanted benzylation of the nucleophile. phasetransfercatalysis.com Therefore, while this compound is a candidate for PTC applications, reaction conditions must be carefully optimized to maximize the yield of the desired product and minimize catalyst-derived impurities.
Mechanisms of Cationic Polymerization Initiation and Polymerization Kinetics
Cationic polymerization is a type of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, rendering it reactive to subsequently polymerize with other monomers. wikipedia.org This process is particularly suited for monomers with electron-donating substituents. wikipedia.org The initiation step involves the generation of a carbenium ion, which serves as the starting point for the growing polymer chain. wikipedia.org
The benzyl cation is a species known to initiate cationic polymerization. osti.gov Studies using techniques like pulse radiolysis have been employed to determine the rate constants for the initiation step, revealing that the reactivity of the benzyl cation with various alkenes can vary significantly depending on the monomer's molecular structure. osti.gov
The kinetics of cationic polymerization are typically very fast, often orders of magnitude faster than free-radical or anionic polymerization. mit.edu These reactions are highly sensitive to experimental conditions, including the type of solvent and the nature of the counterion, which should be non-nucleophilic to prevent immediate termination of the reaction. wikipedia.orgstanford.edu Achieving a "living" polymerization, where termination and chain-transfer reactions are suppressed, is challenging but possible for certain monomers under stringent conditions, such as low temperatures. mit.edustanford.edu While this compound itself is a stable salt, its structural components are relevant to the principles of cationic polymerization initiation.
Role as an Intermediate in the Synthesis of Complex Heterocyclic Compounds
This compound can serve as a valuable intermediate in the synthesis of more complex heterocyclic structures. The activation of a heterocyclic ring by an N-substituent is a widely used strategy. A closely related compound, N-benzylpyridinium chloride, demonstrates this principle effectively. The addition of nucleophiles to such N-activated pyridines is a common method for preparing 1,2- and 1,4-dihydropyridines, which are themselves important synthetic precursors. researchgate.net
This reactivity is based on the structural analogy of N-activated dihydropyridines with enamines. researchgate.net The stability of the resulting dihydro-azine products can depend on the nature of the N-alkyl group. researchgate.net For instance, treatment of N-benzyl dihydro-azines with certain oxidizing agents can lead to the cleavage of the benzylic C-N bond and subsequent oxidation of the ring to form substituted pyridines. researchgate.net This strategy provides a flexible route to polysubstituted heterocycles. By analogy, the piperidinium core of this compound can be envisioned as a scaffold that, through activation by the N-benzyl group, allows for the introduction of various functional groups, paving the way for the synthesis of complex piperidine-containing compounds.
Investigations in Corrosion Inhibition Science
The application of quaternary ammonium salts as corrosion inhibitors is a significant area of materials science, particularly for protecting metals in aggressive industrial environments. The molecular structure of this compound makes it a relevant candidate for such applications.
Evaluation of Efficacy in Challenging Corrosive Environments (e.g., H2S, CO2)
Industrial environments, especially in the oil and gas sector, often contain acidic gases like hydrogen sulfide (B99878) (H2S) and carbon dioxide (CO2), which create highly corrosive conditions for carbon steel infrastructure. uchile.clresearchgate.net Chemical inhibitors are commonly deployed to mitigate this corrosion. Research has shown that benzyl quaternary ammonium compounds, such as N-benzyl pyridinium (B92312) chloride, are effective corrosion inhibitors in these challenging H2S/CO2 environments. uchile.clresearchgate.net The inhibition mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that acts as a barrier to the corrosive species. The presence of H2S can significantly influence the adsorption of inhibitors on the steel surface and their resulting performance. researchgate.net Compounds like alkyl dimethyl benzyl ammonium chloride have been identified as effective inhibitors for protecting oilfield infrastructure from corrosion. researchgate.net
Analysis of Synergistic Effects with Surfactants in Corrosion Mitigation Strategies
The performance of a primary corrosion inhibitor can often be significantly improved by the addition of other chemical agents, a phenomenon known as synergism. The synergistic corrosion inhibition effects between N-benzyl pyridinium chloride (BPC), a structural analogue of the subject compound, and various cationic surfactants have been investigated in H2S/CO2/NaCl solutions. uchile.cl
Studies have demonstrated that while cationic surfactants like dodecyl trimethyl ammonium bromide, tetradecyltrimethyl ammonium bromide, and cetyltrimethyl ammonium bromide provide some level of corrosion protection, their effectiveness is substantially enhanced by the addition of BPC. uchile.cl The mechanism for this synergy is attributed to the co-adsorption of the surfactant and the benzyl-containing quaternary salt onto the steel surface. It is proposed that the surfactant molecules cover imperfections or flaws within the adsorbed layer of the primary inhibitor, leading to a more complete and robust protective film. uchile.cl This increased surface coverage results in significantly higher inhibition efficiencies for the combined system. uchile.cl
The following table, based on reported findings for the closely related N-benzyl pyridinium chloride, illustrates the principle of synergy in corrosion inhibition.
| Inhibitor System | Concentration (mg L⁻¹) | Inhibition Efficiency (%) |
| Dodecyl Trimethyl Ammonium Bromide (DTAB) | 100 | Moderate |
| DTAB + N-Benzyl Pyridinium Chloride | 100 + 50 | Significantly Higher |
| Tetradecyltrimethyl Ammonium Bromide (TTAB) | 100 | Moderate |
| TTAB + N-Benzyl Pyridinium Chloride | 100 + 50 | Significantly Higher |
| Cetyltrimethyl Ammonium Bromide (CTAB) | 100 | Moderate |
| CTAB + N-Benzyl Pyridinium Chloride | 100 + 50 | Significantly Higher |
This table is illustrative of the synergistic effect observed between cationic surfactants and N-benzyl pyridinium chloride, a compound structurally similar to this compound. The qualitative improvements are based on findings from referenced studies. uchile.cl
Advanced Electrochemical Material Applications (Beyond AEMs)
The unique molecular structure of this compound, featuring a bulky piperidinium cation, has prompted investigations into its role and the role of its structural analogs in advanced electrochemical systems. Research extends beyond anion exchange membranes (AEMs) to its potential as a key component in energy storage and conversion technologies, where electrochemical stability and ionic conductivity are paramount.
Ionic liquids (ILs) are salts that are liquid at or near room temperature and are noted for their low volatility, high thermal stability, and wide electrochemical windows, making them promising electrolytes for energy storage devices like supercapacitors and batteries. mdpi.commdpi.comrsc.org The cation structure is a critical determinant of the IL's physicochemical properties. Piperidinium-based cations, such as n-benzyl-n-methylpiperidinium, are of interest due to their electrochemical stability. nih.gov ILs based on piperidinium cations have been explored as electrolytes, often in combination with anions like bis(trifluoromethylsulfonyl)imide (TFSI). These electrolytes are considered for applications in lithium-ion batteries, where they can enhance safety by reducing the flammability associated with traditional organic solvents. mdpi.comresearchgate.net
The advantages of using ILs with piperidinium cations include a broad temperature window for operation and good thermal stability. For instance, N-methyl-N-propyl piperidinium bis(trifluoromethylsulfonyl)imide is one such IL used in preparing solutions for lithium-ion active materials. The bulky and asymmetric nature of cations like n-benzyl-n-methylpiperidinium can disrupt crystal packing, leading to lower melting points, a desirable characteristic for an ionic liquid. While high viscosity can sometimes be a drawback, leading to lower conductivity, the trade-off is often a significantly wider window of electrochemical stability.
Table 1: Properties of Select Ionic Liquids with Piperidinium or Structurally Related Cations
| Ionic Liquid Cation | Anion | Key Properties/Application Area | Reference |
|---|---|---|---|
| N-butyl-N-methylpyrrolidinium | bis(trifluoromethylsulfonyl)imide | Electrochemical Window: 5.5 V; Electrolyte for Li-ion batteries | |
| N-methyl-N-propyl piperidinium | bis(trifluoromethylsulfonyl)imide | Used to prepare solutions of lithium bis(trifluoromethane sulfonylimide) | |
| N-butyl-N-methylpiperidinium | tricyanomethanide | Wide potential window (~4.0 V), high ionic conductivity (~1 x 10⁻³ S cm⁻¹) | researchgate.net |
| N-butyl-N-methylpyrrolidinium | dicyanamide | Potential electrolyte for supercapacitors | mdpi.com |
Direct electrochemical studies on this compound are limited in available literature; however, research into structurally similar compounds provides significant insight. A combined experimental and theoretical study on the electrochemical behavior of N-benzyl-4-piperidone curcumin (B1669340) analogs reveals important characteristics. mdpi.comnih.gov These analogs, which feature the N-benzylpiperidone core, undergo a two-electron irreversible oxidation process. mdpi.com The oxidation potentials for the N-benzyl-4-piperidones were found to be approximately 0.1 V higher than their N-methyl counterparts, with values ranging from 0.72 to 0.89 V. mdpi.com
Cyclic voltammetry studies indicated that the oxidation is a diffusion-controlled process. mdpi.comnih.gov The irreversible nature of the oxidation is proposed to be due to a possible dimerization of the compounds through a Shono-type oxidation. mdpi.comnih.gov A strong correlation (R² = 0.9846) was observed between the experimentally measured and theoretically calculated oxidation potentials for the N-benzyl-4-piperidones, validating the computational models used. mdpi.comnih.gov This research underscores how the N-benzyl substitution pattern influences the electronic environment and electrochemical reactivity of the piperidine (B6355638) ring system.
Table 2: Electrochemical Data for N-Substituted-4-Piperidone Curcumin Analogs
| Compound Type | Oxidation Potential Range (V) | Oxidation Process | Key Finding | Reference |
|---|---|---|---|---|
| N-benzyl-4-piperidone curcumin analogs | ~0.82 - 0.86 V | Two-electron, irreversible, diffusion-controlled | Good correlation between experimental and theoretical oxidation potentials (R² = 0.9846). | mdpi.comnih.gov |
| N-methyl-4-piperidone curcumin analogs | ~0.72 - 0.76 V | Two-electron, irreversible, diffusion-controlled | Poor correlation between experimental and theoretical potentials, suggesting a more complex process. | mdpi.comnih.gov |
The electrochemical stability window (ESW) is a critical parameter for an electrolyte, defining the voltage range within which it remains stable without undergoing oxidation or reduction. researchgate.net Ionic liquids based on piperidinium cations are known for their broad electrochemical windows, which can be as large as 6.0 V in some cases. This wide ESW is a significant advantage for energy storage devices, as it allows for higher operating voltages and, consequently, higher energy densities. researchgate.net
Future Directions and Emerging Research Avenues
Development of Novel Derivatization Strategies for Enhanced Functionality
The inherent structure of n-Benzyl-n-methylpiperidinium chloride offers multiple sites for chemical modification, providing a rich platform for designing task-specific molecules with enhanced properties. Future research will likely concentrate on strategic derivatization of both the piperidinium (B107235) ring and the benzyl (B1604629) group to tailor the compound for specific applications.
One promising direction is the introduction of functional groups onto the piperidinium ring to create "task-specific ionic liquids" (TSILs). These functional groups can be designed to impart specific chemical reactivity, enhance solubility in particular media, or introduce stimuli-responsive behavior. For instance, the incorporation of ester or ether functionalities could lead to the development of more biodegradable and environmentally friendly derivatives. rsc.orgresearchgate.net Research into pyridinium-based ionic liquids has shown that the introduction of an ester side chain can significantly increase biodegradability, a principle that could be applied to piperidinium analogues. rsc.orgresearchgate.net
Furthermore, modification of the benzyl group presents another avenue for functionalization. The benzyl moiety is susceptible to nucleophilic attack, allowing for the displacement of the piperidinium group or substitution reactions on the aromatic ring. This reactivity can be harnessed to graft n-Benzyl-n-methylpiperidinium units onto polymer backbones, creating functionalized polymers with tailored properties. For example, the quaternization of polymers containing vinylbenzyl chloride with piperidine (B6355638) derivatives has been explored for creating anion exchange membranes. acs.org
Future derivatization strategies could also focus on creating stimuli-responsive materials. By incorporating moieties that are sensitive to changes in pH, temperature, or light, it is possible to design "smart" materials that alter their properties on demand. nih.gov For example, polymers incorporating piperazine (B1678402) units, which are structurally related to piperidine, have been shown to exhibit lower critical solution temperature (LCST) behavior, making them responsive to temperature changes.
Advanced Computational Modeling for Predictive Design and Materials Discovery
The vast number of potential derivatives of this compound makes experimental screening a time-consuming and costly endeavor. Advanced computational modeling and in silico design are emerging as indispensable tools for accelerating the discovery and optimization of new functional materials based on this compound.
Quantum chemical calculations , particularly Density Functional Theory (DFT), will continue to be crucial for understanding the fundamental electronic structure, charge distribution, and reactivity of this compound and its derivatives. psu.educhemrxiv.org These calculations can provide insights into how different functional groups influence the properties of the cation and its interactions with other molecules, guiding the rational design of new compounds with desired characteristics. researchgate.net
Molecular dynamics (MD) simulations offer a powerful method for investigating the behavior of this compound in complex environments, such as in polymer matrices or at interfaces. rsc.orgmdpi.comyoutube.com All-atom MD simulations can elucidate the conformational transitions of polymers in the presence of ionic liquids and provide a molecular-level understanding of the interactions between the piperidinium salt and the surrounding medium. figshare.com This information is vital for designing materials with optimized transport properties, mechanical strength, and stability.
Machine learning (ML) is set to revolutionize the field of materials discovery by enabling the rapid prediction of physicochemical properties for a vast array of candidate molecules. bohrium.commedium.comnih.govresearchgate.net By training ML models on existing experimental and computational data, it is possible to develop quantitative structure-property relationship (QSPR) models that can accurately forecast properties such as melting point, viscosity, and conductivity for novel n-Benzyl-n-methylpiperidinium derivatives. mdpi.com This predictive capability will significantly streamline the design process, allowing researchers to focus on synthesizing only the most promising candidates. bohrium.commedium.comnih.govresearchgate.net
| Computational Technique | Application in this compound Research | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity of derivatives. | Optimized geometries, charge distributions, reaction pathways. |
| Molecular Dynamics (MD) | Simulating behavior in complex environments (e.g., polymer electrolytes). | Transport properties, conformational changes, interfacial behavior. |
| Machine Learning (ML) | High-throughput screening and property prediction of new derivatives. | Melting point, viscosity, conductivity, solubility. |
Expansion into New Classes of Functional Material Systems and Device Architectures
Building upon the foundation of novel derivatization and predictive modeling, the integration of this compound and its derivatives into advanced functional material systems and device architectures represents a significant frontier in materials science.
A key area of development is in polymer-based materials . Piperidinium-functionalized polymers are being explored for a variety of applications. For example, their incorporation into anion exchange membranes (AEMs) for fuel cells and water electrolyzers is a promising research direction due to the high alkaline stability of the piperidinium cation. nih.gov Furthermore, the use of piperidinium-based ionic liquids as plasticizers for biodegradable polymers like starch and cellulose (B213188) is an emerging field that could lead to the development of sustainable and eco-friendly materials. nih.govresearchgate.net The synthesis of polymers with piperidinium functionalities can be achieved through the polymerization of functionalized monomers or by post-polymerization modification of existing polymers. researchgate.net
The unique properties of piperidinium salts also make them attractive for energy storage and conversion devices . Research has shown that piperidinium-based ionic liquids can serve as stable electrolytes in high-temperature supercapacitors and lithium-ion batteries. mdpi.com Moreover, the incorporation of piperidinium salts has been shown to stabilize the performance of metal-halide perovskite solar cells, a rapidly advancing photovoltaic technology. ox.ac.uknih.gov
Looking further ahead, the principles of hierarchical self-assembly could be applied to n-Benzyl-n-methylpiperidinium derivatives to create complex, ordered nanostructures. rsc.orgnih.govbris.ac.uk By designing molecules with specific intermolecular interactions, it may be possible to fabricate novel materials with unique optical, electronic, or catalytic properties. The self-assembly of amphiphilic derivatives of related N-benzyl compounds into nanoparticles has already been demonstrated, suggesting the potential for creating such structures with piperidinium-based systems. mdpi.com
Interdisciplinary Research Opportunities at the Interface of Chemistry, Materials Science, and Engineering
The future development of advanced materials based on this compound will be driven by synergistic collaborations at the intersection of chemistry, materials science, and engineering. The multifaceted nature of this research area necessitates a multidisciplinary approach to tackle the complex challenges and unlock new opportunities.
The synthesis and functionalization of novel derivatives of this compound will remain a core activity within the realm of synthetic chemistry. Chemists will play a vital role in designing and creating new molecules with precisely tailored properties.
Materials scientists will be instrumental in characterizing the physical and chemical properties of these new materials and understanding the structure-property relationships that govern their performance. routledge.com Their expertise in areas such as polymer science, nanotechnology, and surface science will be crucial for integrating these compounds into functional systems.
Chemical and materials engineers will be responsible for translating these fundamental discoveries into practical applications and device architectures. This includes developing scalable synthesis and processing methods, designing and fabricating devices such as batteries, sensors, and membranes, and evaluating their performance under real-world conditions.
The synergy between these disciplines will be particularly important in emerging areas such as:
Biodegradable and sustainable materials: A collaborative effort between chemists designing biodegradable ionic liquids and materials engineers developing applications for these materials in areas like eco-friendly packaging. rsc.orgresearchgate.netnih.govresearchgate.net
Advanced energy systems: The integration of novel piperidinium-based electrolytes (developed by chemists) into next-generation batteries and solar cells (designed and tested by materials scientists and engineers). mdpi.comox.ac.uknih.gov
Smart and responsive systems: The design of stimuli-responsive polymers by chemists, their characterization by materials scientists, and their incorporation into sensors and actuators by engineers. nih.govmdpi.comrsc.orgrsc.org
By fostering a collaborative research environment, the scientific community can accelerate the pace of innovation and fully realize the potential of this compound as a cornerstone for the next generation of advanced materials.
Q & A
Q. What is the optimal synthetic route for N-benzyl-N-methylpiperidinium chloride, and how is its purity validated?
The compound is synthesized by reacting N-methylpiperidine with benzyl chloride under ambient conditions. Purification involves crystallization from a chloroform-petroleum ether (30–60°C) solvent system, yielding a product with a melting point of 245°C. Purity is confirmed via ¹H NMR spectroscopy :
- Peaks : δ 1.50–2.07 (6H, piperidine C-3/C-4/C-5), 2.88 (3H, N-CH₃), 3.30 (4H, piperidine C-2/C-6), 4.43 (2H, benzylic CH₂), and 7.50 (5H, aromatic) .
- Methodological Note : Solvent selection (e.g., chloroform-petroleum ether) avoids hygroscopic interference, critical for reproducible crystallization .
Q. How can researchers characterize the structural integrity of this compound derivatives?
Comparative NMR analysis with analogs (e.g., bromide salts) confirms structural consistency. For example, N-benzyl-N-methylpiperidinium bromide shares identical peak patterns except for counterion effects, validating the quaternary ammonium core .
Q. What safety protocols are recommended for handling this compound?
While direct safety data for this compound is limited, PubChem LCSS guidelines for structurally related quaternary ammonium salts (e.g., benzalkonium chloride) recommend:
- Use of PPE (gloves, goggles) to prevent skin/eye contact.
- Ventilation to avoid inhalation of crystalline particulates .
Advanced Research Questions
Q. How does solvent polarity influence the stability of this compound in high-temperature reactions?
Equilibrium studies in solvents like benzyl alcohol (polar protic) and o-dichlorobenzene (nonpolar) at 140–195°C reveal:
Q. What are the challenges in resolving conflicting spectral data for N-benzyl-N-methylpiperidinium salts?
Discrepancies in NMR shifts (e.g., benzylic proton resonance varying with solvent) arise from solvent-solute interactions. For example:
Q. How can this compound be applied in mechanistic studies of quaternary ammonium salts?
Its rigid piperidine ring and benzyl group make it a model for:
Q. What analytical methods are most effective for detecting trace impurities in this compound?
- HPLC-MS : Detects residual benzyl chloride or N-methylpiperidine.
- Elemental Analysis : Validates stoichiometry (e.g., Cl⁻ content via ion chromatography).
- Single-Crystal XRD : Confirms absence of polymorphic contaminants .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in melting points reported for N-benzyl-N-methylpiperidinium salts?
Variations (e.g., chloride: 245°C vs. bromide: 216°C) stem from counterion effects and crystallization conditions. Mitigation :
Q. Why do NMR spectra of quaternary ammonium salts vary across solvent systems, and how can this be leveraged?
Solvent-induced shifts (e.g., pyridinium salts in D₂O vs. β-butyl alcohol) reflect solvation dynamics. Application : Use solvent polarity to probe conformational flexibility or ion-pairing strength in solution .
Methodological Recommendations
- Synthesis Optimization : Replace hygroscopic solvents (e.g., methanol) with anhydrous alternatives to prevent hydrolysis.
- Safety Cross-Validation : Cross-reference PubChem LCSS with primary literature to resolve conflicting hazard data .
- Advanced Characterization : Pair NMR with DFT calculations to predict/assign complex splitting patterns in asymmetric derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
